molecular formula C26H31Cl2N9O3 B608594 Lisavanbulin dihydrochloride CAS No. 1387574-54-0

Lisavanbulin dihydrochloride

Cat. No. B608594
M. Wt: 588.49
InChI Key: AOKATNWVGVIXOQ-TXEPZDRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lisavanbulin HCl, also known as BAL-101553, is an orally available, highly water-soluble lysine prodrug of the synthetic small molecule BAL-27862 with potential antitumor activity. Upon administration of BAL101553 and conversion into the active form BAL-27862, this agent binds to tubulin at a site distinct from the vinca-alkaloid-binding site, and prevents tubulin polymerization and destabilizes microtubules, ultimately leading to cell cycle arrest, blockage of cell division and an induction of cell death in cancer cells.

Scientific Research Applications

1. Use in Glioblastoma Treatment

Lisavanbulin dihydrochloride, as a tumor checkpoint controller, has shown promising results in treating glioblastoma (GB). It modulates the spindle assembly checkpoint to promote tumor cell death. In a phase 2 study involving patients with recurrent GB, lisavanbulin demonstrated effectiveness, particularly in patients with strong end-binding protein 1 (EB1) expression, which is considered a predictive marker for response to the drug (Tiu et al., 2021).

2. Integration with Radiation Therapy

Studies involving patient-derived xenografts (PDX) of glioblastoma (GBM) evaluated the integration of lisavanbulin with standard care, like radiation therapy (RT) and temozolomide (TMZ). These studies showed that lisavanbulin could significantly improve survival when used in combination with RT and/or TMZ, suggesting its potential as a radiosensitizer (Burgenske et al., 2019).

3. Potential in Treating Advanced Solid Tumors

In a phase 1/2a study, lisavanbulin was investigated for its use in treating advanced or recurrent solid tumors. The study aimed to determine the maximum tolerated dose and dose-limiting toxicities of BAL101553 (lisavanbulin) in this patient population, offering insights into its broader application beyond brain tumors (Kristeleit et al., 2020).

4. Mechanism of Action

Lisavanbulin, as a prodrug of BAL27862, binds to tubulin at a unique site and prevents tubulin polymerization, destabilizing microtubules. This leads to cell cycle arrest and cell death in cancer cells. Understanding this mechanism is crucial for identifying potential applications and patient populations that may benefit from this treatment (Qeios, 2020).

5. Efficacy in Preclinical GBM Models

Further preclinical modeling in GBM PDX xenografts assessed the efficacy and optimal deployment schedule of lisavanbulin. These models showed significant survival benefits and excellent brain penetration, indicating its effectiveness in treating brain tumors and providing a clinical rationale for further testing (Burgenske et al., 2021).

6. Anti-lymphoma Activity

Recent studies have also explored the potential of lisavanbulin's active moiety, avanbulin, in treating lymphoma. It showed high cytotoxic anti-lymphoma activity, suggesting its prodrug, lisavanbulin, could be effective in lymphoma treatment (Spriano et al., 2022). Additionally, an assessment of lisavanbulin as an anti-lymphoma agent indicated potent in vitro activity against diffuse large B cell lymphoma, highlighting its potential in the lymphoma field (Spriano et al., 2023).

7. EB1 as a Response-predictive Biomarker

End-binding protein 1 (EB1) has been identified as a potential response-predictive biomarker for lisavanbulin. Its expression in various solid tumor types suggests the potential for expanded clinical development of lisavanbulin targeting EB1-positive tumors (Skowrońska et al., 2021).

8. Combination with Immunotherapy

A study exploring the combination of lisavanbulin with immunotherapy in glioma showed that it could sensitize cancer cells to immunotherapy, particularly in immune checkpoint blockade–resistant tumors. This suggests its role in enhancing the efficacy of immunotherapy in certain cancer types (Genoud et al., 2021).

properties

CAS RN

1387574-54-0

Product Name

Lisavanbulin dihydrochloride

Molecular Formula

C26H31Cl2N9O3

Molecular Weight

588.49

IUPAC Name

(S)-2,6-diamino-N-(4-(2-(2-(4-((2-cyanoethyl)amino)-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)phenyl)hexanamide dihydrochloride

InChI

InChI=1S/C26H29N9O3.2ClH/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28;;/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37);2*1H/t19-;;/m0../s1

InChI Key

AOKATNWVGVIXOQ-TXEPZDRESA-N

SMILES

O=C(NC1=CC=C(C(CN2C(C3=NON=C3NCCC#N)=NC4=CC=CC=C24)=O)C=C1)[C@@H](N)CCCCN.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lisavanbulin dihydrochloride;  Lisavanbulin HCl;  BAL-101553 dihydrochloride;  BAL 101553 dihydrochloride;  BAL101553 dihydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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